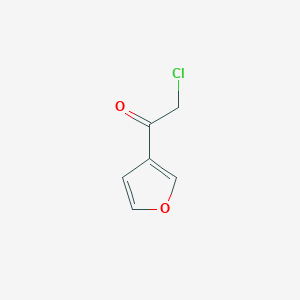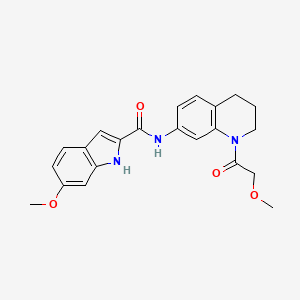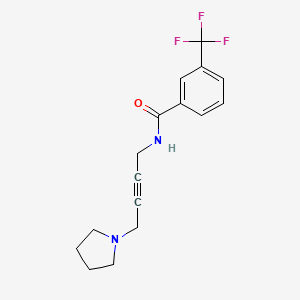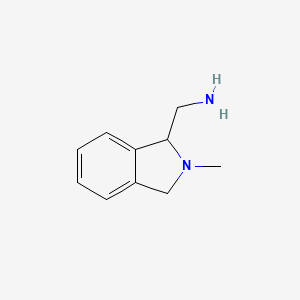
S119-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S119-8: is a broad-spectrum inhibitor of influenza A and B viruses. It shows activity against multiple influenza B viruses and oseltamivir-resistant influenza A viruses. it does not inhibit non-influenza viruses such as vesicular stomatitis virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: S119-8 is synthesized through a series of chemical reactions involving the introduction of functional groups to a core structure. The synthetic route typically involves:
Formation of the Core Structure: The core structure is synthesized using a combination of organic reactions such as condensation, cyclization, and reduction.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions like halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S119-8 can undergo oxidation reactions where it loses electrons and forms oxidized products.
Reduction: It can also undergo reduction reactions where it gains electrons and forms reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: S119-8 is used as a model compound in studying the mechanisms of antiviral agents. It helps in understanding how chemical modifications can enhance antiviral activity.
Biology: In biological research, this compound is used to study the replication mechanisms of influenza viruses. It helps in identifying potential targets for new antiviral drugs.
Medicine: this compound is being investigated for its potential use in treating influenza infections. Its broad-spectrum activity makes it a promising candidate for developing new antiviral therapies.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. It serves as a lead compound for designing new drugs with improved efficacy and safety profiles.
Mechanism of Action
S119-8 exerts its antiviral effects by targeting the viral nucleoprotein. It inhibits the replication of influenza viruses by interfering with the assembly and function of the viral ribonucleoprotein complex. This prevents the virus from replicating and spreading within the host cells .
Comparison with Similar Compounds
Oseltamivir: Another antiviral drug used to treat influenza. Unlike S119-8, oseltamivir targets the neuraminidase enzyme.
Zanamivir: Similar to oseltamivir, it targets the neuraminidase enzyme but has a different administration route.
Baloxavir Marboxil: Targets the cap-dependent endonuclease enzyme, which is different from the target of this compound.
Uniqueness of this compound: this compound is unique due to its broad-spectrum activity against both influenza A and B viruses, including oseltamivir-resistant strains. Its mechanism of action, targeting the viral nucleoprotein, sets it apart from other antiviral drugs that target different viral components .
Properties
IUPAC Name |
N-(4-anilinophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKMQDGCTXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)




![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
